

molecular structure and formula of 2-Hydrazino-1H-benzimidazole

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Compound of Interest

Compound Name: 2-Hydrazino-1H-benzimidazole

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An In-depth Technical Guide to 2-Hydrazino-1H-benzimidazole

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydrazino-1H-benzimidazole is a heterocyclic organic compound that serves as a crucial building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents. Its unique structure, combining a benzimidazole core with a reactive hydrazine moiety, allows for the synthesis of a diverse range of derivatives. This document provides a comprehensive overview of its molecular structure, chemical properties, synthesis protocols, and spectroscopic characterization. The information presented herein is intended to support research and development efforts in medicinal chemistry and materials science.

Molecular Structure and Chemical Formula

2-Hydrazino-1H-benzimidazole, also known as (1H-Benzimidazol-2-yl)hydrazine, is composed of a fused benzene and imidazole ring system, with a hydrazine group (-NHNH₂) attached at the 2-position of the imidazole ring. The presence of amine and imine functionalities, along with the aromatic system, contributes to its distinct chemical reactivity and potential for forming various derivatives.

Molecular Formula: C₇H₈N₄[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Synonyms: (1H-Benzimidazol-2-yl)hydrazine, 2-Hydrazinyl-1H-benzo[d]imidazole[1][5]

CAS Number: 15108-18-6[1][2][3][4]

Caption: Molecular Structure of **2-Hydrazino-1H-benzimidazole**.

Physicochemical and Spectroscopic Data

The properties of **2-Hydrazino-1H-benzimidazole** have been characterized using various analytical techniques. A summary of key quantitative data is provided below.

Property	Value	Reference(s)
Molecular Weight	148.17 g/mol	[1][3][4]
Appearance	White to dark purple crystalline powder	[6][7]
Melting Point	190 °C or 224-225 °C	[3][6]
¹ H NMR (DMSO-d ₆)	Aromatic Protons (Benzene Ring): Expected as multiplets in the range of δ 6.9-7.5 ppm.-NH and -NH ₂ Protons: Expected as broad singlets, chemical shift can be variable.	[3][6][8]
¹³ C NMR (DMSO-d ₆)	C2 (Imidazole Ring): Expected to be significantly deshielded (>150 ppm) due to attachment to three nitrogen atoms.Aromatic Carbons: Expected in the typical range of δ 110-145 ppm.	[1][3]
FT-IR (KBr, cm ⁻¹)	N-H Stretching (Amine/Imine): Strong, broad peaks expected in the 3160–3370 cm ⁻¹ region.C=N Stretching (Imidazole): Characteristic absorption expected around 1600–1620 cm ⁻¹ .	[6][8]
Mass Spectrometry	Molecular Ion (M ⁺): Expected at m/z = 148.Fragmentation: Common fragmentation pathways for benzimidazoles involve the sequential loss of hydrogen cyanide (HCN).	[5][9]

Experimental Protocols: Synthesis

Several synthetic routes for **2-Hydrazino-1H-benzimidazole** have been reported in the literature. The choice of method often depends on the availability of starting materials and desired scale. Below are two common protocols.

Protocol 1: From 2-Chlorobenzimidazole

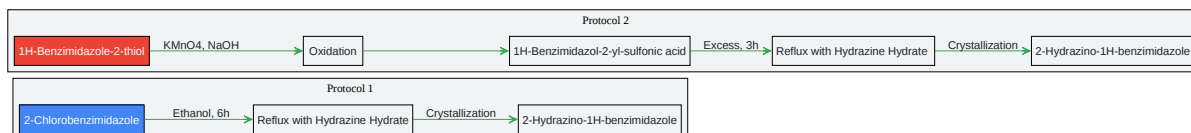
This method involves the nucleophilic substitution of the chlorine atom in 2-chlorobenzimidazole with hydrazine.

- **Reaction Setup:** A mixture of 2-chloro-1H-benzo[d]imidazole (0.01 mol) and hydrazine hydrate (0.01 mol) is prepared in 30 mL of ethanol.
- **Reflux:** The reaction mixture is heated under reflux for approximately 6 hours.
- **Isolation:** The mixture is then concentrated under reduced pressure and cooled.
- **Crystallization:** The resulting solid product is collected and purified by crystallization from ethanol to yield the final product.[\[6\]](#)

Protocol 2: From 1H-Benzimidazole-2-thiol

This multi-step synthesis begins with a more readily available starting material, 1H-benzimidazole-2-thiol.

- **Oxidation:** 1H-Benzimidazole-2-thiol is first oxidized to 1H-benzimidazol-2-yl-sulfonic acid. This is typically achieved using an oxidizing agent like potassium permanganate in an aqueous solution of sodium hydroxide.[\[5\]](#)[\[10\]](#)
- **Hydrazinolysis:** The resulting 1H-benzimidazol-2-yl-sulfonic acid (0.0176 mol) is then refluxed with an excess of 99% hydrazine hydrate (0.53 mol) for 3 hours.[\[8\]](#)[\[10\]](#)
- **Isolation and Purification:** Upon cooling the reaction mixture, typically in an ice bath, the product crystallizes out. It is then filtered, washed, and can be further purified if necessary.[\[8\]](#)



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Caption: Generalized workflows for the synthesis of **2-Hydrazino-1H-benzimidazole**.

Applications in Drug Development

The benzimidazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs. The addition of a hydrazine group at the 2-position provides a reactive handle for creating extensive libraries of derivative compounds through condensation reactions with aldehydes, ketones, and other electrophiles. Research has shown that derivatives of **2-Hydrazino-1H-benzimidazole** exhibit a wide range of biological activities, including:

- **Anticancer:** Certain hydrazone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.^{[8][11]}
- **Antiparasitic:** The molecule has been used as a precursor for compounds with potent anthelmintic activity, in some cases exceeding the efficacy of clinically used drugs.^{[10][12]}
- **Antioxidant:** The structural features of its derivatives have been linked to radical scavenging capabilities.^[10]
- **Anti-influenza:** Some synthesized compounds have shown potential as anti-influenza agents.^[5]

The mechanism for some of these activities in derivative compounds has been linked to the inhibition of tubulin polymerization, a critical process in cell division. This highlights the potential

of **2-Hydrazino-1H-benzimidazole** as a foundational structure for developing targeted therapeutics.

Conclusion

2-Hydrazino-1H-benzimidazole is a versatile and valuable compound for synthetic and medicinal chemists. Its straightforward synthesis and reactive nature make it an ideal starting point for the exploration of new chemical entities with therapeutic potential. The data and protocols summarized in this guide provide a solid foundation for researchers aiming to leverage this molecule in their drug discovery and development programs.

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